molecular formula C20H17ClF3N3O4 B1665337 1-{2-[3-(2-Chloro-4,5-Difluoro-Benzoyl)-Ureido]-4-Fluoro-Phenyl}-Piperidine-4-Carboxylic Acid CAS No. 648917-13-9

1-{2-[3-(2-Chloro-4,5-Difluoro-Benzoyl)-Ureido]-4-Fluoro-Phenyl}-Piperidine-4-Carboxylic Acid

Cat. No. B1665337
M. Wt: 455.8 g/mol
InChI Key: KAJJGOCSAXKXBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AVE-2865 is a biochemical.

Scientific Research Applications

Aurora Kinase Inhibition

1-{2-[3-(2-Chloro-4,5-Difluoro-Benzoyl)-Ureido]-4-Fluoro-Phenyl}-Piperidine-4-Carboxylic Acid demonstrates potential as an Aurora kinase inhibitor, which may be beneficial in cancer treatment. This compound inhibits Aurora A, a key protein in the development of cancer cells (ロバート ヘンリー,ジェームズ, 2006).

Allosteric Modulation of the Cannabinoid CB1 Receptor

This compound exhibits the ability to allosterically modulate the cannabinoid CB1 receptor. It alters the receptor's conformation, enhancing agonist affinity for the orthosteric binding site, which could have implications in neuropharmacology (Martin R. Price et al., 2005).

Synthesis and Antibacterial Activity

It has been used in the synthesis of various derivatives with antibacterial properties. Such derivatives have demonstrated efficacy against a range of bacterial infections, indicating its potential in the development of new antibiotics (J. Sheu et al., 1998).

Radiohalogenated Imaging Agents for Prostate Cancer

Compounds derived from this chemical have been investigated as radiohalogenated imaging agents targeting the prostate-specific membrane antigen (PSMA), showing potential as diagnostic tools in prostate cancer (Ying Chen et al., 2008).

Catalysis in Chemical Synthesis

This compound is also involved in catalytic processes, such as the hydroformylation of alcohols, which is a key step in synthesizing neuroleptic agents like Fluspirilen and Penfluridol. This demonstrates its versatility in organic synthesis and pharmaceutical manufacturing (C. Botteghi et al., 2001).

properties

CAS RN

648917-13-9

Product Name

1-{2-[3-(2-Chloro-4,5-Difluoro-Benzoyl)-Ureido]-4-Fluoro-Phenyl}-Piperidine-4-Carboxylic Acid

Molecular Formula

C20H17ClF3N3O4

Molecular Weight

455.8 g/mol

IUPAC Name

1-[2-[(2-chloro-4,5-difluorobenzoyl)carbamoylamino]-4-fluorophenyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C20H17ClF3N3O4/c21-13-9-15(24)14(23)8-12(13)18(28)26-20(31)25-16-7-11(22)1-2-17(16)27-5-3-10(4-6-27)19(29)30/h1-2,7-10H,3-6H2,(H,29,30)(H2,25,26,28,31)

InChI Key

KAJJGOCSAXKXBD-UHFFFAOYSA-N

SMILES

C1CN(CCC1C(=O)O)C2=C(C=C(C=C2)F)NC(=O)NC(=O)C3=CC(=C(C=C3Cl)F)F

Canonical SMILES

C1CN(CCC1C(=O)O)C2=C(C=C(C=C2)F)NC(=O)NC(=O)C3=CC(=C(C=C3Cl)F)F

Appearance

Solid powder

Other CAS RN

648917-13-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AVE-2865 AVE 2865;  AVE2865

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The equimolar solution of 2-chloro-4,5-difluorobenzoyl isocyanate in acetonitrile was added dropwise to the solution of 53 mg of 1-(2-amino-4-fluorophenyl)piperidine-4-carboxylic acid hydrochloride in 3 ml of acetonitrile with stirring. The mixture was stirred at RT for 6 h and the precipitate was filtered off with suction and dried at RT under reduced pressure.
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{2-[3-(2-Chloro-4,5-Difluoro-Benzoyl)-Ureido]-4-Fluoro-Phenyl}-Piperidine-4-Carboxylic Acid
Reactant of Route 2
1-{2-[3-(2-Chloro-4,5-Difluoro-Benzoyl)-Ureido]-4-Fluoro-Phenyl}-Piperidine-4-Carboxylic Acid
Reactant of Route 3
1-{2-[3-(2-Chloro-4,5-Difluoro-Benzoyl)-Ureido]-4-Fluoro-Phenyl}-Piperidine-4-Carboxylic Acid
Reactant of Route 4
1-{2-[3-(2-Chloro-4,5-Difluoro-Benzoyl)-Ureido]-4-Fluoro-Phenyl}-Piperidine-4-Carboxylic Acid
Reactant of Route 5
1-{2-[3-(2-Chloro-4,5-Difluoro-Benzoyl)-Ureido]-4-Fluoro-Phenyl}-Piperidine-4-Carboxylic Acid
Reactant of Route 6
Reactant of Route 6
1-{2-[3-(2-Chloro-4,5-Difluoro-Benzoyl)-Ureido]-4-Fluoro-Phenyl}-Piperidine-4-Carboxylic Acid

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